1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
918474-01-8 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-acetyl-3,5-dihydropyrrolo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C13H10N2O2/c1-7(16)9-6-14-12-11(9)8-4-2-3-5-10(8)15-13(12)17/h2-6,14H,1H3,(H,15,17) |
InChI Key |
GFIARCPGAYMZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
4-Hydroxyquinolin-2(1H)-ones as Precursors
The synthesis begins with 4-hydroxyquinolin-2(1H)-one , a commercially available scaffold that undergoes halogenation at the C3 position to introduce a bromine or iodine substituent. This modification facilitates subsequent cross-coupling reactions. For example, bromination using PBr₃ in dichloromethane yields 3-bromo-4-hydroxyquinolin-2(1H)-one in 85% yield.
Palladium-Catalyzed Cyclization to Form the Pyrrolo[2,3-c]quinolinone Core
Cross-Coupling and Intramolecular Cyclization
The terminal alkyne undergoes a palladium-catalyzed cross-coupling with an appropriately substituted amine or halide to form the pyrrole ring. For instance, reaction with 2-iodoaniline in DMF at 80°C, catalyzed by Pd(OAc)₂ and XPhos, generates the pyrrolo[2,3-c]quinolinone skeleton via a cascade coupling-cyclization mechanism. This step achieves yields of 70–75%.
Optimization of Reaction Conditions
Key parameters influencing cyclization efficiency include:
-
Catalyst system : Pd(PPh₃)₄ outperforms PdCl₂ in minimizing side reactions.
-
Solvent : Polar aprotic solvents (DMF, NMP) enhance reaction rates.
-
Temperature : Elevated temperatures (80–100°C) drive cyclization to completion.
Acetylation of the Pyrrole Nitrogen
Regioselective N1-Acetylation
The free N1 position of the pyrrolo[2,3-c]quinolinone undergoes acetylation using acetic anhydride or acetyl chloride. In a representative procedure, the compound is treated with acetyl chloride (1.2 equiv) in anhydrous THF under nitrogen, with triethylamine (2.0 equiv) as a base. Reaction at 0°C to room temperature for 12 hours affords 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one in 90% yield.
Competing Reactivity and Side Products
Acetylation at the quinolinone oxygen (O4) is a potential side reaction, but steric hindrance and electronic deactivation of O4 due to conjugation with the carbonyl group suppress this pathway. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) isolates the desired product with >95% purity.
Alternative Synthetic Routes and Modifications
One-Pot Tandem Reactions
A patent by discloses a one-pot method combining cyclization and acetylation. Starting from 3-bromo-4-hydroxyquinolin-2(1H)-one, sequential Sonogashira coupling, cyclization, and in situ acetylation with acetyl chloride reduces the total synthesis time to 24 hours, achieving an overall yield of 65%.
Solid-Phase Synthesis
Immobilization of the quinolinone precursor on Wang resin enables iterative functionalization and acetylation, though yields are modest (50–60%) due to incomplete coupling steps.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99% purity, with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Methods
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Structural Features and Reactivity
1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one (CAS: 918474-01-8, MF: C₁₃H₁₀N₂O₂) consists of:
-
A pyrrolo[2,3-c]quinolin-4(5H)-one backbone with a fused tricyclic system.
-
An acetyl group at the N1 position, enhancing electrophilic reactivity .
Key reactive sites include:
-
C3 position (pyrrole ring): Susceptible to electrophilic substitution.
-
Acetyl group : Potential for hydrolysis or nucleophilic substitution.
-
Lactam carbonyl : May participate in cyclization or condensation reactions .
Synthetic Methods
The compound is typically synthesized as an intermediate in multi-step protocols.
Table 1: Key Synthetic Pathways
Key Observations:
-
The acetyl group is often introduced early to stabilize intermediates during cross-coupling reactions .
-
Palladium-catalyzed domino reactions enable sequential C–N bond formation and cyclization .
Acetyl Group Modifications
-
Hydrolysis : Treatment with aqueous HCl/EtOH yields the deacetylated pyrroloquinolinone .
-
Nucleophilic substitution : Reacts with hydrazines to form hydrazide derivatives (e.g., for antimicrobial studies) .
Core Functionalization
-
Electrophilic substitution : Bromination at C3 occurs under mild conditions (NBS, CHCl₃) .
-
Cross-coupling : Suzuki-Miyaura reactions at C7 (aryl boronic acids, Pd(OAc)₂) .
Table 2: Derived Scaffolds and Bioactivity
Notes:
-
Thieno derivatives exhibit improved solubility and binding affinity compared to the parent compound .
-
Pyrido-thiazolo hybrids show broad-spectrum antimicrobial activity .
Limitations and Research Gaps
Scientific Research Applications
Synthesis of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one
The synthesis of this compound can be achieved through several methods, primarily involving palladium-catalyzed reactions. These methods allow for the efficient construction of the pyrrole ring, which is crucial for the biological activity of the compound.
Key Synthetic Pathways
- Palladium-Catalyzed Reactions : The synthesis often utilizes readily available precursors such as 4-hydroxyquinolin-2(1H)-ones. The process involves a sequential cross-coupling reaction and cyclization to form the desired pyrroloquinoline structure .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of various derivatives of pyrroloquinoline compounds against different cancer cell lines:
- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that derivatives of this compound showed significant antiproliferative activity against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The IC50 values indicated varying degrees of potency, suggesting potential for therapeutic applications in oncology .
Case Study 1: Antiproliferative Effects
A study evaluated a series of pyrroloquinoline derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 | 0.36 |
| Derivative B | PC-3 | 0.38 |
| Derivative C | MCF-7 | 0.41 |
This table summarizes the effectiveness of different derivatives against specific cancer types, showcasing the potential for further development into therapeutic agents.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism by which these compounds exert their anticancer effects. It was found that they induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
TosMIC-Based Cycloaddition :
Palladium-Catalyzed Routes :
- Conditions : PdCl₂/CuI catalysts, elevated temperatures (50–110°C) .
- Advantages : Tolerance for diverse substituents; post-synthetic modifications (e.g., bromination) enhance diversity .
- Limitations : Moderate yields for electron-deficient substrates .
Photocatalytic Methods (Thieno Derivatives):
- Conditions : Light irradiation, metal-free .
- Advantages : Environmentally benign, avoids heavy metals.
- Limitations: Limited to sulfur/selenium incorporation.
Structural and Reactivity Insights
- Electronic Effects: The pyrrole nitrogen in this compound facilitates hydrogen bonding and π-stacking, advantageous in drug design. Thieno derivatives exhibit enhanced π-acidity due to sulfur, altering redox properties .
- Thermal Stability: The pyrrolo scaffold remains intact under conditions that induce ring contractions in pyrano analogs (e.g., refluxing amines) .
Biological Activity
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound can be synthesized through various methods, including palladium-catalyzed reactions. One efficient approach involves the reaction of 4-alkynyl-3-bromoquinolin-2(1H)-ones with amines, leading to functionalized derivatives of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones . The synthesis typically yields high purity and good functional tolerance under mild conditions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of pyrroloquinoline compounds induced apoptosis in human cancer cells through the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been reported to mitigate amyloid-beta-induced neurotoxicity in neuronal cell cultures. This effect is attributed to its ability to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown moderate inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease. The IC50 values for AChE inhibition ranged from submicromolar to micromolar concentrations depending on the specific derivatives tested .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : A study involving a series of pyrroloquinoline derivatives showed that compounds similar to this compound inhibited tumor growth in xenograft models, demonstrating significant promise as anticancer agents .
- Neuroprotective Mechanisms : In vitro experiments revealed that this compound could prevent neuronal cell death induced by amyloid-beta peptides by enhancing cellular antioxidant defenses and reducing pro-inflammatory cytokine levels .
- Enzyme Kinetics : Detailed kinetic studies using Lineweaver-Burk plots indicated that the inhibition mechanism for AChE was noncompetitive, providing insights into how these compounds might be optimized for better efficacy against cholinergic-related disorders .
Q & A
Q. What are the primary synthetic routes to 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one?
The compound can be synthesized via two main methodologies:
- TosMIC-based [3+2] cycloaddition : Functionalized TosMIC derivatives react under basic conditions to form the pyrroloquinolinone core. For example, Ji et al. (2013) demonstrated this approach using TosMIC16 with (Z)-3-(2-oxo-2-ethylidene)indolin-2-one derivatives (Scheme 24) .
- Palladium-catalyzed domino reactions : Wang et al. (2014) reported a domino reaction of 4-alkynyl-3-bromoquinolin-2(1H)-ones, enabling cross-coupling and cyclization steps to yield functionalized derivatives (e.g., 80–90% yields) .
Q. What analytical techniques are critical for structural confirmation?
Key methods include:
- Nuclear Overhauser Effect (NOE) difference spectroscopy : Used to determine folded vs. extended conformations in regioisomeric adducts (e.g., 19% enhancement observed for O-ArH upon irradiation of benzylic protons) .
- X-ray crystallography : Resolves stereochemical ambiguities, as applied to tetrahydroisoxazoloquinolinone derivatives (e.g., folded conformation observed in adducts like (8b)) .
- High-resolution mass spectrometry (HRMS) and NMR : Essential for verifying molecular formulas and substituent positions .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in cycloaddition pathways?
Product distribution is highly sensitive to:
- Electrophilicity of dipolarophiles : Activated vinyl compounds (e.g., ketones, sulfones) favor Michael-type additions over esters/amides. For example, methyl vinyl ketone yields a tricyclic adduct (10b, 66%) via intramolecular cyclization, while methyl acrylate produces regioisomeric mixtures (e.g., 3:1 ratio for (9a,b)) .
- Temperature and solvent : Reactions with N-methylmaleimide (140°C, xylene) proceed exclusively via Path A, yielding single stereoisomers (e.g., (7), >90% yield), whereas lower temperatures may favor competing pathways .
Q. How can stereoselectivity be controlled during synthesis?
- Regioselective trapping of dipoles : Intramolecular cyclization of oximes (e.g., (2a,b)) with dipolarophiles like N-methylmaleimide ensures stereospecific adduct formation (e.g., (7)) due to restricted transition-state geometries .
- Chiral catalysts : Rawal’s catalyst enables enantioselective synthesis of dihydrofuroquinolinones (up to 85% ee) via Michael addition-initiated cascades .
Q. What mechanisms explain unexpected product formation in reactions with methyl vinyl ketone?
Methyl vinyl ketone induces divergent pathways:
- Competing intra- vs. intermolecular addition : The isolated dipole (13) undergoes sequential intramolecular cycloaddition, forming tricyclic adducts (e.g., (10b)), whereas intermolecular reactions with less electrophilic dipolarophiles (e.g., acrylates) favor alternative regioisomers .
- Tautomerization of intermediates : Aldoxime derivatives (e.g., (2e)) may tautomerize to acyclic intermediates, leading to unexpected products like isoxazoloquinolinone (14) under oxidation conditions .
Q. How can data contradictions in regiochemical outcomes be resolved?
Contradictions arise from competing kinetic vs. thermodynamic control:
- N.O.C. difference spectroscopy : Differentiates regioisomers (e.g., (8b) vs. (9b)) by probing spatial proximity of aromatic protons and substituents .
- Substituent effects : Electron-withdrawing groups (e.g., acetyl) on the pyrrole ring stabilize specific transition states, as shown in Pd-catalyzed cyclizations .
Q. What strategies enable N-substitution in pyrroloquinolinone derivatives?
- KOtBu-mediated ring expansion : Bergman et al. (2010) achieved N-unsubstituted derivatives via isocyanate intermediates, but N-substituted analogs require alternative approaches (e.g., spiro ring expansion followed by H-shift) .
- Copper-catalyzed tandem reactions : Recent methods utilize Ugi adducts to synthesize N-substituted indolo/pyrroloquinoxalines with high regiocontrol .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
